![molecular formula C12H9BrN4O B5549484 5-bromo-N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B5549484.png)
5-bromo-N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide
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Overview
Description
5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide: is a chemical compound with the molecular formula C12H9BrN4O. It is a derivative of pyridine and is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a hydrazide group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide typically involves the condensation of 5-bromo-3-pyridinecarboxylic acid hydrazide with pyridine-3-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of pyridine-3-carbohydrazine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and coordination complexes .
Biology: Its structural features make it a candidate for investigating interactions with biological macromolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a subject of interest for drug development .
Industry: In the industrial sector, 5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties allow for the creation of materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, such as kinases or proteases.
Receptors: It may act as an agonist or antagonist for specific receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
- 5-bromo-2-pyridinecarboxylic acid hydrazide
- 5-bromo-3-pyridinecarboxaldehyde
- N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide
Comparison: Compared to similar compounds, 5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide is unique due to the presence of both a bromine atom and a hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O/c13-11-4-10(7-15-8-11)12(18)17-16-6-9-2-1-3-14-5-9/h1-8H,(H,17,18)/b16-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXASCSFOXNMQM-OMCISZLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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